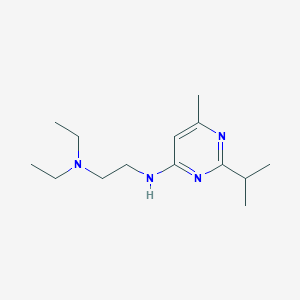

![molecular formula C23H21N3OS B2703159 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide CAS No. 863594-04-1](/img/structure/B2703159.png)

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide” is a complex organic compound. It is characterized by the presence of a thiazolo[5,4-b]pyridine core, which is a heterocyclic compound containing nitrogen and sulfur .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex, given the presence of multiple functional groups. The compound’s reactivity would be influenced by factors such as the electron-donating or withdrawing nature of the substituents, steric hindrance, and the solvent used .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the melting point can be determined using differential scanning calorimetry, while the solubility can be assessed using various solvents .科学的研究の応用

Synthesis and Biological Activities

Anticancer Potential

Research has shown the utility of thiazolo[5,4-b]pyridin derivatives in the synthesis of compounds exhibiting promising anticancer activity. For example, compounds synthesized through multicomponent reactions involving thiazolo[5,4-b]pyridin moieties have demonstrated significant inhibitory effects on various cancer cell lines, indicating their potential as leads for anticancer drug development (Altug et al., 2011).

Antimicrobial and Antifungal Properties

Thiazolo[5,4-b]pyridin-based compounds have been evaluated for their antimicrobial and antifungal activities, with some derivatives showing moderate to potent inhibitory activities against a range of bacterial and fungal strains. This highlights the compound's role in the development of new antimicrobial agents (Nural et al., 2018).

Herbicidal Activity

Derivatives of thiazolo[5,4-b]pyridin have also been designed and synthesized to explore their herbicidal activities. These studies contribute to understanding the compound's potential in agricultural applications, particularly in controlling weed growth by targeting specific monocotyledon and dicotyledon plants (Duan et al., 2010).

Antiviral and Antitubercular Activities

Research into thiazolo[5,4-b]pyridin-2-yl derivatives has extended into antiviral and antitubercular domains, with synthesized compounds showing activity against viruses like HSV1 and HAV-MBB, as well as Mycobacterium tuberculosis. These findings open pathways for further exploration into treatments for infectious diseases (Attaby et al., 2006).

Inhibition of Histone Demethylases

The synthesis of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives, including thiazolo[5,4-b]pyridin-2-yl moieties, has been reported for the inhibition of histone lysine demethylases KDM4 and KDM5. These enzymes are critical in epigenetic regulations, suggesting the compound's utility in researching cancer and other diseases where epigenetic mechanisms play a role (Bavetsias et al., 2016).

将来の方向性

作用機序

Target of Action

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide is a potent inhibitor of the enzyme phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

This compound interacts with PI3K, inhibiting its activity . The compound’s core structure is directly involved in binding to the kinase through key hydrogen bond interactions .

Biochemical Pathways

The inhibition of PI3K by this compound affects various downstream pathways. PI3K is involved in the AKT/mTOR pathway, which regulates cell cycle progression and growth . By inhibiting PI3K, this compound can potentially disrupt these processes, leading to inhibited cancer cell growth and proliferation .

Pharmacokinetics

The compound’s potent inhibitory activity suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of PI3K and the disruption of downstream cellular processes. This can lead to the inhibition of cancer cell growth and proliferation .

Action Environment

Like all drugs, its efficacy and stability could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

生化学分析

Biochemical Properties

Thiazolo[5,4-b]pyridines, the class of compounds it belongs to, have been reported to interact with a wide range of enzymes, proteins, and other biomolecules . For instance, some thiazolo[5,4-b]pyridines have been reported to inhibit phosphoinositide 3-kinases (PI3Ks) with nanomolar IC50 values .

Cellular Effects

Thiazolo[5,4-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities, which suggests that they may influence various cellular processes .

Molecular Mechanism

It has been reported that some thiazolo[5,4-b]pyridines can inhibit PI3Ks , which are key enzymes involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.

特性

IUPAC Name |

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3OS/c1-16-12-13-18(22-26-19-10-6-14-24-23(19)28-22)15-20(16)25-21(27)11-5-9-17-7-3-2-4-8-17/h2-4,6-8,10,12-15H,5,9,11H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBVYQQLLARLJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(2,2-Difluoroethyl)-4-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2703077.png)

![N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2703080.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-naphthalen-2-ylsulfonyl-1,4-diazepane](/img/structure/B2703085.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2703088.png)

![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-phenylcyclohex-2-en-1-one](/img/structure/B2703089.png)

![4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2703090.png)

![1-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2703092.png)

![N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2703093.png)

![Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2703095.png)